Stereospecific Substrate Requirement for VLCFA Elongation: (3R) vs. (3S) Enantiomers
The VLCFA elongase system exhibits absolute stereospecificity for the (3R)-enantiomer of 3-hydroxyacyl-CoA substrates. Studies using 3-hydroxyacyl-CoA dehydratases from mammalian microsomes have demonstrated that the (3R)-configuration is essential for catalytic activity, while the (3S)-enantiomer is not recognized as a substrate [1]. This stereochemical requirement is conserved across species and is a fundamental property of the elongase complex's dehydratase component [2].
| Evidence Dimension | Enzyme Stereospecificity (Substrate Recognition) |
|---|---|
| Target Compound Data | Active substrate for VLCFA elongase dehydratase |
| Comparator Or Baseline | (3S,13Z)-3-hydroxyicosenoyl-CoA |
| Quantified Difference | Not a substrate; no activity observed |
| Conditions | Mammalian microsomal VLCFA elongase assay |
Why This Matters
Ensures that purchased compound is the biologically active enantiomer required for valid mechanistic and kinetic studies of fatty acid elongation, preventing wasted resources on inactive (3S)-isomer.
- [1] Koski, K. M., et al. (2005). The stereospecificity of the human peroxisomal multifunctional enzyme type 2 (MFE-2) for (R)-3-hydroxyacyl-CoA intermediates. Journal of Biological Chemistry. View Source
- [2] Ikeda, M., Kanao, Y., Yamanaka, M., Sakuraba, H., & Mizutani, Y. (2008). Characterization of four mammalian 3-hydroxyacyl-CoA dehydratases involved in very long-chain fatty acid synthesis. FEBS Letters, 582(16), 2435-2440. View Source
